4-(Dimethylamino)benzaldehyde N-phenylthiosemicarbazone
Description
4-(Dimethylamino)benzaldehyde N-phenylthiosemicarbazone (CAS RN: 1218992-34-7) is a thiosemicarbazone derivative synthesized by the condensation of 4-(dimethylamino)benzaldehyde with N-phenylthiosemicarbazide. Structurally, it features an electron-rich aromatic ring due to the dimethylamino (-N(CH₃)₂) substituent at the para position, which enhances its electron-donating properties and influences its coordination chemistry and reactivity . This compound has been extensively studied in coordination chemistry, particularly in the formation of rhenium(I) complexes, where it acts as a versatile ligand capable of forming dinuclear complexes with unique chelate ring geometries .
Thiosemicarbazones are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. However, the dimethylamino-substituted derivative is primarily explored for its structural and coordination behavior rather than biological applications, as evidenced by its use in synthesizing stable metal complexes .
Properties
IUPAC Name |
1-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4S/c1-20(2)15-10-8-13(9-11-15)12-17-19-16(21)18-14-6-4-3-5-7-14/h3-12H,1-2H3,(H2,18,19,21)/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLLYJOWYYMLSE-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=S)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=S)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22043-39-6, 1332462-93-7 | |
| Record name | 4-(Dimethylamino)benzaldehyde N-phenylthiosemicarbazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022043396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Dimethylamino)benzaldehyde N-phenylthiosemicarbazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1332462937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC213888 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=213888 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(DIMETHYLAMINO)BENZALDEHYDE N-PHENYLTHIOSEMICARBAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVB4PQC2TQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)benzaldehyde N-phenylthiosemicarbazone typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and N-phenylthiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity, employing advanced purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)benzaldehyde N-phenylthiosemicarbazone undergoes various chemical reactions, including:
Condensation Reactions: Forms Schiff bases with primary amines and pyrroles.
Oxidation and Reduction: Can participate in redox reactions, although specific conditions and reagents vary.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the thiosemicarbazone group.
Common Reagents and Conditions
Condensation: Typically involves ethanol as a solvent and reflux conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, condensation with primary amines results in Schiff bases, while oxidation may yield various oxidized derivatives.
Scientific Research Applications
Chemistry
4-(Dimethylamino)benzaldehyde N-phenylthiosemicarbazone serves as a reagent in several chemical syntheses:
- Azo-Azomethine Dyes: It is used in the production of azo dyes, which are important in textile and dye industries.
- Schiff Bases Formation: The compound readily forms Schiff bases with primary amines and pyrroles, which are valuable intermediates in organic synthesis .
Biology
In biological research, this compound has been employed for:
- Biochemical Assays: It is used to detect specific functional groups in biomolecules, aiding in the study of various biochemical pathways.
- Metal Ion Complexation: The compound can form stable complexes with metal ions, which may enhance its biological activity.
Medicine
The therapeutic potential of this compound has been investigated for:
- Antimicrobial Activity: Studies have shown promising results against various microbial strains.
- Anticancer Properties: Research indicates that the compound may induce cell death in cancer cells through oxidative stress pathways .
Case Studies
-
Antimicrobial Activity Evaluation :
A study assessed the antimicrobial efficacy of various thiosemicarbazones, including this compound. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent . -
Complexation with Metal Ions :
Research demonstrated that complexes formed between this compound and metal ions like Hg(II) exhibited enhanced biological activities. Spectroscopic methods were employed to characterize these complexes, revealing insights into their mechanisms of action .
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)benzaldehyde N-phenylthiosemicarbazone involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which may contribute to its biological activity. Additionally, its ability to undergo redox reactions allows it to participate in oxidative stress pathways, potentially leading to cell death in microbial or cancer cells .
Comparison with Similar Compounds
Structural and Substituent Variations
Thiosemicarbazones are broadly classified by their aldehyde/ketone backbone and substituents on the thiosemicarbazide moiety. Below is a comparison of key structural analogs:
Coordination Chemistry
- This compound: Forms dinuclear rhenium(I) complexes with μ-κ²-S,N₂:κ-N₃ coordination, stabilizing four- and five-membered chelate rings .
- Copper(II) complexes: Derivatives like 5-chloro-2-hydroxy acetophenone thiosemicarbazone form stable four- or five-coordinate complexes with pronounced antimicrobial effects .
Spectral and Physicochemical Properties
- IR Spectroscopy: C=S stretches (~1240–1260 cm⁻¹) and NH stretches (~3150–3400 cm⁻¹) are consistent across thiosemicarbazones . The dimethylamino group causes a redshift in aromatic C-H stretches due to electron donation.
- NMR: The dimethylamino substituent deshields aromatic protons, shifting signals downfield (e.g., 7.5–8.0 ppm for aryl protons) .
Data Tables
Table 1: Key Structural and Functional Comparisons
| Property | 4-(Dimethylamino) Derivative | 4-Methoxy Derivative | 2,4-Dihydroxy Derivative |
|---|---|---|---|
| Electron Effect | Strongly donating (-N(CH₃)₂) | Moderately donating (-OCH₃) | Electron-withdrawing (-OH) |
| Metal Complexation | Dinuclear Re(I) complexes | Mononuclear Cu(II) | Tetranuclear Cu(II) |
| Bioactivity | Limited data | Antiviral | Antimicrobial |
Biological Activity
4-(Dimethylamino)benzaldehyde N-phenylthiosemicarbazone (DMABT) is an organic compound with the molecular formula C16H18N4S. It is derived from the condensation of 4-(dimethylamino)benzaldehyde and N-phenylthiosemicarbazide. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in antimicrobial and anticancer research.
DMABT exhibits a range of chemical reactivity, undergoing condensation reactions to form Schiff bases and participating in redox reactions. Its thiosemicarbazone moiety allows for chelation with metal ions, which may inhibit metalloenzyme activity, contributing to its biological effects. The compound's ability to form stable complexes with metal ions is crucial for its mechanism of action against various biological targets.
Antimicrobial Activity
Research indicates that DMABT demonstrates significant antimicrobial properties. In studies assessing its efficacy against bacterial strains such as Escherichia coli and Bacillus subtilis, DMABT exhibited notable inhibitory effects. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as an antibacterial agent .
Anticancer Activity
The anticancer potential of DMABT has been explored through various in vitro assays. It has shown cytotoxic effects against several human tumor cell lines, including breast and prostate cancer cells. The compound's mechanism involves inducing oxidative stress within cancer cells, leading to apoptosis .
Study 1: Antimicrobial Efficacy
A study conducted by Hernández et al. (2013) evaluated the antimicrobial activity of DMABT derivatives against Gram-positive and Gram-negative bacteria. The results indicated that DMABT possessed a lower MIC compared to standard antibiotics, suggesting its potential as a therapeutic agent against resistant bacterial strains .
Study 2: Cytotoxicity Against Cancer Cells
In a separate investigation, the cytotoxic effects of DMABT were assessed on various cancer cell lines. The study revealed that DMABT significantly inhibited cell proliferation in a dose-dependent manner, with IC50 values indicating potent anticancer activity .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
